N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
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Overview
Description
N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is a complex organic compound that features a unique spiro[indole-thiadiazole] structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the indole and thiadiazole rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide typically involves multi-step reactions. One common approach is the Fischer indolisation followed by N-alkylation. This method is advantageous due to its operational simplicity and high yield . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides as starting materials, with microwave irradiation to accelerate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antiviral, anticancer, and antimicrobial properties, make it a valuable subject for biological research
Medicine: Its unique structure suggests potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole and thiadiazole rings are known to bind with high affinity to various biological targets, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit diverse biological activities.
Thiadiazole Derivatives: Compounds such as thiazole and its derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is unique due to its spiro[indole-thiadiazole] structure, which combines the properties of both indole and thiadiazole rings. This dual functionality enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-7-6-8-17(13-14)30-12-11-25-19-10-5-4-9-18(19)22(20(25)29)26(16(3)28)24-21(31-22)23-15(2)27/h4-10,13H,11-12H2,1-3H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPWLTTWWYTOIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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